3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and related compounds has been explored through various methods. One approach involves the bromomethoxylation of 4-substituted-1,2,5,6-tetrahydropyridines with N-bromosuccinimide (NBS) in methanol, followed by dehydrobromination and boron trifluoride etherate-catalyzed cross-coupling with trimethylsilyl-based nucleophiles . Another method reported the synthesis of 3-bromo-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines, which could undergo further transformations such as aziridination or bromine displacement with an amine . Additionally, the bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines with NBS has been shown to yield mono- to tetrabromo derivatives, with the potential for further nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been elucidated using various techniques. For instance, the structure of a 2-bromomethyl 1,4-dihydropyridine was confirmed by NMR spectroscopy . Crystal structure analysis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine revealed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, in the solid state . Similarly, the crystal structures of 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine provided information on the conformation of the dihydropyridine ring and the orientation of phenyl groups .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives has been studied in various contexts. For example, the reaction of 1,4-dihydropyridine with pyridinium bromide perbromide led to the formation of a 2-bromomethyl derivative, which could react with a range of nucleophiles . The bromination of dihydropyridines has been shown to facilitate the formation of tetrahydrofuropyridines upon heating . Additionally, the presence of a bromine atom on dihydropyridinones allowed for subsequent chemical transformations such as aziridination .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The crystal and molecular structures of these compounds, as determined by X-ray diffraction, provide valuable information about their solid-state geometry, which can influence properties such as density and intermolecular interactions . The study of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide combined X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations to confirm the structure and investigate the properties of the compound . Furthermore, the analysis of crystal structures and Hirshfeld surface analyses can reveal details about hydrogen bonding patterns and other intermolecular forces that affect the physical properties of these molecules .
Scientific Research Applications
In terms of safety, it has several hazard statements including H227, H302, H314, H335, and precautionary statements such as P210, P260, P264, P270, P271, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P370, P378 .
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Pharmacology and Drug Discovery
- THPs have sparked notable interest as a heterocyclic moiety . Its presence has been identified in both natural products and synthetic pharmaceutical agents . THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . They have been used specifically as anti-inflammatory and anticancer agents .
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Synthesis of Indole Derivatives
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Protein Labeling
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Synthesis of Alkyl-Tetrazines
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Synthesis of 4-Hydroxynaphthyridines
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The Chemistry and Pharmacology of Tetrahydropyridines
- THPs have sparked notable interest as an auspicious heterocyclic moiety . Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
properties
IUPAC Name |
5-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMVSLMBQQJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454599 | |
Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine | |
CAS RN |
365261-27-4 | |
Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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